![molecular formula C9H19NO B1471380 1-[(Diethylamino)methyl]cyclobutan-1-ol CAS No. 1594946-80-1](/img/structure/B1471380.png)
1-[(Diethylamino)methyl]cyclobutan-1-ol
Descripción general
Descripción
1-[(Diethylamino)methyl]cyclobutan-1-ol, or DECB, is a cyclic ether compound with a wide range of applications in the scientific and medical fields. DECB is a colorless liquid with a sweet odor and a boiling point of 175°C. It is a versatile compound, with uses in organic synthesis, pharmaceuticals, and biochemistry. The compound has been studied extensively in recent years, and its synthesis and applications have been well established.
Aplicaciones Científicas De Investigación
Kinetic and Thermodynamic Properties
The study of pentacarbonyl[(3-diethylamino-2,4-dimethyl)cyclobut-2-ene-1-ylidene]chromium complexes, which are closely related to 1-[(Diethylamino)methyl]cyclobutan-1-ol, reveals significant insights into the kinetic and thermodynamic acidities of these compounds. These complexes, by virtue of being cyclobutadiene derivatives, lead to antiaromatic conjugate anions upon deprotonation. The research highlights the effect of antiaromaticity on these properties and emphasizes the substantial influence of phenyl groups on the acidity in both gas-phase and solution-phase environments (Bernasconi et al., 2004).
Synthetic Methods and Applications
The development of new synthetic methods involving cyclobutanones and tertiary cyclobutanols, which are structurally related to this compound, has enabled the preparation of novel chromenes containing a cyclobutane ring. These methods, involving acid-catalyzed intramolecular alkylation, have broadened the scope of cyclobutane derivatives in chemical synthesis and have potential applications in the synthesis of pigment precursors like capsorubin (Bernard et al., 2004).
Polymer Science
In the realm of polymer science, methyl cyclobutene-1-carboxylate (MHCB), a compound structurally similar to this compound, has been successfully polymerized through anionic addition polymerization. This process yields polymers with 1,2-linked cyclobutane rings in the main chain, offering a novel polymer structure with unique properties. The study also explores copolymerization processes and the thermal behavior of these polymers, highlighting their potential in materials science (Kitayama et al., 2004).
Photocatalysis
Research into flavin derivatives for visible light photocatalysis has uncovered their utility in facilitating efficient cyclobutane ring formation via intramolecular [2 + 2] cycloaddition. These findings, applicable to both electron-rich and electron-poor substrates, suggest potential applications of similar compounds, like this compound, in photocatalytic processes, possibly advancing green chemistry practices (Mojr et al., 2015).
Propiedades
IUPAC Name |
1-(diethylaminomethyl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-3-10(4-2)8-9(11)6-5-7-9/h11H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXDIHBIZAIRKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1(CCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



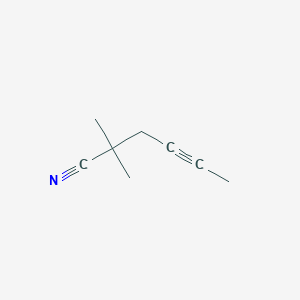
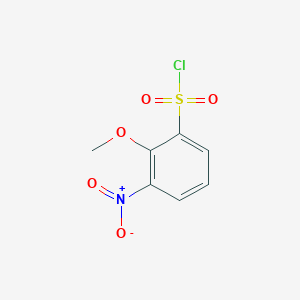

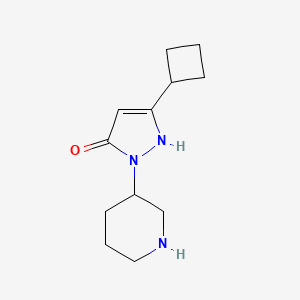
amine](/img/structure/B1471306.png)
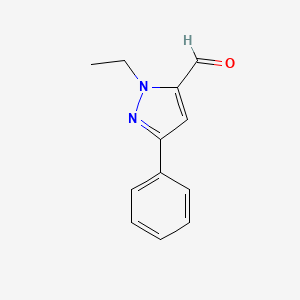
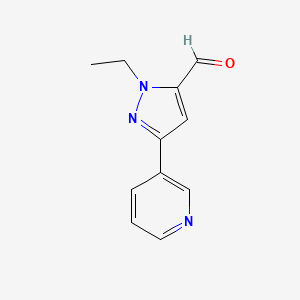
![2,7-Diazaspiro[3.5]nonan-1-one hydrochloride](/img/structure/B1471310.png)
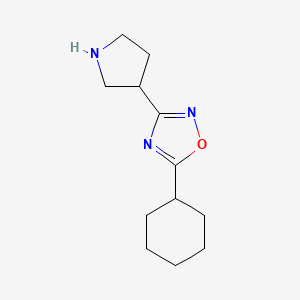


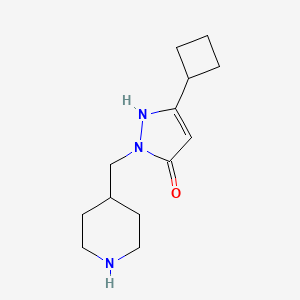
![Methyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1471320.png)
